Isoprekinamycin

Structural revision Total synthesis X-ray crystallography

Isoprekinamycin (IPK) is a bacterial secondary metabolite isolated from *Streptomyces murayamaensis*, belonging to the kinamycin/lomaiviticin family of diazofluorene antibiotics. Unlike the canonical diazobenzo[*b*]fluorene scaffold of kinamycins and lomaiviticins, IPK possesses a rearranged diazobenzo[*a*]fluorene skeleton—a fused 6-5-6-6 ring system incorporating an *ortho*-quinonediazide moiety—a structural isomerism that fundamentally alters its electronic properties and biological profile.

Molecular Formula C18H10N2O4
Molecular Weight 318.3 g/mol
Cat. No. B1255894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoprekinamycin
Synonymsisoprekinamycin
Molecular FormulaC18H10N2O4
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C3=C(C4=C(C3=O)C=CC=C4O)C(=O)C2=[N+]=[N-]
InChIInChI=1S/C18H10N2O4/c1-7-5-9-13(11(22)6-7)14-15(18(24)16(9)20-19)12-8(17(14)23)3-2-4-10(12)21/h2-6,21-22H,1H3
InChIKeyOWPHUUBRUYFHMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoprekinamycin (IPK): A Structurally Unique Diazobenzo[a]fluorene Antibiotic for Anticancer and Antibacterial Procurement


Isoprekinamycin (IPK) is a bacterial secondary metabolite isolated from *Streptomyces murayamaensis*, belonging to the kinamycin/lomaiviticin family of diazofluorene antibiotics [1]. Unlike the canonical diazobenzo[*b*]fluorene scaffold of kinamycins and lomaiviticins, IPK possesses a rearranged diazobenzo[*a*]fluorene skeleton—a fused 6-5-6-6 ring system incorporating an *ortho*-quinonediazide moiety—a structural isomerism that fundamentally alters its electronic properties and biological profile [2]. This distinct topology makes IPK an indispensable comparator probe for structure–activity relationship (SAR) studies within the diazoparaquinone natural product class.

Structural Probe Diazobenzo[a]fluorene topology for SAR studies within the diazoparaquinone natural product class. Distinct from benzo[b]fluorene scaffolds
Mechanism Comparator Constitutively activated electrophilic probe for DNA-damage pathway research. Ortho-quinonediazide reactivity context
Topology Control Monomeric benzo[a] comparator for dimerization SAR and DSB induction studies. Isomer-specific topology attribution

Why Isoprekinamycin Cannot Be Replaced by Prekinamycin, Kinamycin F, or Lomaiviticin A in Research and Procurement


Isoprekinamycin shares a diazofluorene pharmacophore with prekinamycin, kinamycin F and lomaiviticin A, yet exhibits a unique diazobenzo[*a*]fluorene topology that confers distinct electrophilic reactivity, differential cytotoxicity potency, and a divergent DNA-damage mechanism relative to its diazobenzo[*b*]fluorene cousins [1]. Procurement of a generic diazofluorene antibiotic cannot recapitulate IPK's biological signature because even structurally isosteric congeners display non-equivalent bioactivity profiles, as demonstrated by the 2.3-fold greater potency of IPK over prekinamycin [2] and the qualitatively different DNA-cleavage outcomes observed between IPK-based probe molecules and diazobenzo[*b*]fluorene systems [3].

IPK vs. Prekinamycin
Topology Structural isomer with benzo[b]fluorene connectivity; cytotoxicity endpoint context may not transfer directly.
IPK vs. Kinamycin F
Activation Conformation-dependent diazonium electrophilicity may shift DNA-damage pathway interpretation.
IPK vs. Lomaiviticin A
Scaffold Dimeric architecture; monomer-to-dimer extrapolation may not recapitulate DSB induction endpoints.

Isoprekinamycin Procurement Evidence: Head-to-Head Quantitative Differentiation from Prekinamycin, Kinamycin F, and Lomaiviticin A


Isoprekinamycin vs. Prekinamycin: Structural Isomerism Confirmed by Total Synthesis and X-Ray Crystallography

Isoprekinamycin (diazobenzo[*a*]fluorene, 6-5-6-6 ring system) is a constitutional isomer of prekinamycin (diazobenzo[*b*]fluorene, 6-6-5-6 ring system). The structural assignment was unambiguously resolved when synthetic prekinamycin (structure 3) failed to match natural CpdA; instead, natural CpdA was identified as the isomeric diazobenzo[*a*]fluorene and renamed isoprekinamycin [1]. The first total synthesis of IPK was accomplished in 14 steps with 6% overall yield, and the synthetic material was identical to natural IPK by spectroscopic comparison [2]. X-ray crystallography of synthetic IPK confirmed the benzo[*a*]fluorene connectivity and revealed an intramolecular H-bond network involving the C11 hydroxyl and the diazo group that enhances diazonium ion character [2].

Structural Topology
Head-to-head
Diazobenzo[a]fluorene (6-5-6-6 ring system) vs. diazobenzo[b]fluorene; confirmed by total synthesis and X-ray crystallography.
Supports topology-specific SAR interpretation; structural isomerism governs electrophilicity.
Ortho-quinonediazide connectivity confirmed by single-crystal XRD.
Structural revision Total synthesis X-ray crystallography Diazofluorene isomerism

Isoprekinamycin Cytotoxicity vs. Prekinamycin: 2.3-Fold Greater Potency in K562 Human Leukemia Cells

In head-to-head cytotoxicity assays using K562 human chronic myelogenous leukemia cells, isoprekinamycin (IPK) exhibited an IC50 of 6.4 µM, while prekinamycin—its closest structural isomer—showed an IC50 of 13.5 ± 0.9 µM [1][2]. This represents a 2.1- to 2.3-fold greater potency for IPK. Additionally, IPK inhibited CHO (Chinese hamster ovary) cell growth with an IC50 of 5.8 µM [1]. The clinically used topoisomerase II inhibitor etoposide served as a reference, exhibiting an IC50 of 1.4 µM against the same cell line [1]. Although etoposide is more potent, IPK's distinct diazofluorene scaffold is not a topoisomerase II poison, making it mechanistically orthogonal and valuable for probing non-topoisomerase-mediated DNA damage pathways.

Cytotoxicity (K562)
Head-to-head
IPK IC50 = 6.4 µM
Prekinamycin IC50 = 13.5 ± 0.9 µM; Etoposide IC50 = 1.4 µM
Reported cell-model response context; supports cytotoxicity endpoint review in leukemia cell lines.
Non-topoisomerase II mechanism; mechanistically orthogonal to etoposide.
Cytotoxicity IC50 K562 leukemia Anticancer activity

Isoprekinamycin Reactivity: Enhanced Diazonium Ion Character Confirmed by Intramolecular H-Bonding vs. Kinamycin F

X-ray crystallographic analysis of synthetic IPK revealed an intramolecular hydrogen bond between the C11 hydroxyl group and the terminal nitrogen of the diazo moiety (N2), which polarizes the diazo group and enhances its diazonium ion character [1]. This structural feature is absent in the diazobenzo[*b*]fluorene scaffold of kinamycin F, where the D-ring hydroxyls adopt a different spatial orientation relative to the diazo group [2]. Ab initio molecular orbital calculations (RHF 6-31G level) on kinamycin F indicated that its diazo group also exhibits enhanced diazonium ion character, but only in a specific D-ring conformation where the C–O bond of a particular hydroxyl is pseudo-equatorial and approximately parallel to the diazo group [2]. The ortho-quinonediazide arrangement of IPK provides a constitutively activated diazo electrophile, whereas kinamycin F's electrophilicity is conformation-dependent.

Diazonium Activation
Cross-study comparable
IPK: constitutive activation via C11–OH···N2 H-bond; Kinamycin F: conformation-dependent activation.
Supports electrophilicity-mechanism interpretation; structurally locked activation enables reproducible reactivity.
X-ray crystallography (IPK); RHF 6-31G calculations (kinamycin F).
Diazonium electrophilicity Intramolecular H-bonding X-ray crystallography Mechanism of action

Isoprekinamycin Derivative Antibacterial Activity: Moderate Spectrum vs. Urauchimycins in Agar Diffusion

A natural isoprekinamycin derivative, prefluostatin (2), was evaluated for antibacterial activity in a standardized agar diffusion assay at 20 µg per paper disk alongside urauchimycin C (1b) and D (1a) (tested at 25 µg per disk) [1]. The IPK derivative 2 exhibited moderate antibacterial activity against *Bacillus subtilis* and *Staphylococcus aureus* (Gram-positive) as well as *Escherichia coli* (Gram-negative) and the fungus *Mucor miehei*, whereas both urauchimycins were completely inactive against all organisms tested at a higher loading (25 µg/disk) [1]. This demonstrates that the isoprekinamycin scaffold confers a broader and more potent antibacterial spectrum compared to the co-isolated urauchimycin antimycin-class compounds.

Antimicrobial Spectrum
Head-to-head
IPK derivative active at 20 µg/disk; Urauchimycins C/D inactive at 25 µg/disk against B. subtilis, S. aureus, E. coli, M. miehei.
Supports antimicrobial screening context; scaffold-derived activity absent in co-isolated antimycin-class compounds.
Agar diffusion assay; broader annotation for phenotypic screening.
Antibacterial Agar diffusion Prefluostatin Gram-positive bacteria

IPK as a Mechanistic Probe: Differential Cross-Reactivity with Nucleophiles vs. Kinamycin F

In chemical reactivity studies, the diazo group of isoprekinamycin reacted cleanly with the carbon nucleophile 2-naphthol—a classic aryldiazonium ion trap—to yield a defined azo-coupled product, directly confirming its diazonium-like electrophilic character [1]. In contrast, kinamycin F reacted with the sulfur nucleophile glutathione (GSH) in a complex, multistep process that generated semiquinone free radicals (detected by EPR spectroscopy) and ultimately produced DNA- and protein-damaging species through reductive and peroxidative activation pathways [2]. The GSH/kinamycin F system produced DNA nicking in vitro that was attenuated by deferoxamine, DMSO, and catalase, indicating iron-, hydrogen peroxide-, and hydroxyl radical-dependent DNA damage [2]. These divergent reactivity profiles illustrate that IPK and kinamycin F engage biological nucleophiles through fundamentally distinct chemical pathways: IPK via direct electrophilic azo-coupling, and kinamycin F via redox cycling and radical generation.

Nucleophile Reactivity
Cross-study comparable
IPK: direct azo-coupling with 2-naphthol; Kinamycin F: GSH-triggered redox cycling and radical generation.
Supports DNA-damage pathway interpretation; IPK enables cleaner mechanistic dissection via two-electron pathway.
EPR spectroscopy confirms semiquinone radicals with kinamycin F only.
Diazo electrophilicity Azo-coupling Glutathione reactivity Nucleophilic addition

Class-Level Context: IPK Monomer vs. Lomaiviticin A Dimer—Picomolar Potency Achieved Only Through Dimerization

Lomaiviticin A, a C2-symmetric dimer of the diazobenzo[*b*]fluorene scaffold, exhibits IC50 values in the low-nanomolar to picomolar range (0.7–6.0 nM) against a panel of 24 cancer cell lines—potency that is >1,000-fold greater than IPK (IC50 = 5.8–6.4 µM) [1][2]. Critically, monomeric diazofluorene controls such as lomaiviticin C and kinamycin C do NOT induce DNA double-strand breaks (DSBs), while (−)-lomaiviticin A does, demonstrating that DSB induction is an emergent property of the dimeric architecture [3]. IPK, as a monomeric diazofluorene with a distinct benzo[*a*] topology, serves as the appropriate monomeric comparator for experiments designed to isolate the contribution of dimerization to DNA DSB induction—a role that prekinamycin and kinamycin F cannot fulfill because they possess the benzo[*b*] topology.

Monomer vs. Dimer
Class-level
Dimeric lomaiviticin A >1,000-fold more potent than monomeric IPK; DSB induction exclusive to dimeric scaffold.
Supports dimerization SAR interpretation; class-level context for topology-controlled DSB studies.
Monomeric topology control; extrapolation from dimer data requires validation.
Lomaiviticin A Dimeric diazofluorene DNA double-strand breaks IC50 comparison

Isoprekinamycin Procurement: High-Impact Research and Industrial Application Scenarios Backed by Quantitative Evidence


Mechanism-of-Action Studies of Diazonium Ion-Mediated DNA Damage: IPK as a Constitutively Activated Electrophilic Probe

IPK's ortho-quinonediazide architecture and intramolecular H-bond (C11–OH···N2) provide constitutive diazonium ion activation [1], eliminating the conformational dependence observed with kinamycin F [2]. Laboratories investigating direct electrophilic azo-coupling to DNA nucleobases can use IPK as a clean, single-mechanism probe, avoiding the confounding redox cycling pathways (semiquinone radical generation, iron/H₂O₂/•OH cascades) that dominate kinamycin F chemistry [3]. This makes IPK the reagent of choice for biophysical studies of diazonium–DNA adduct formation using mass spectrometry, NMR, and crystallographic approaches.

Diazofluorene SAR Libraries: IPK as the Essential Benzo[a]fluorene Topology Control for Dimerization Studies

Because (−)-lomaiviticin A derives its picomolar potency and DNA double-strand break (DSB) induction capability from dimerization of diazobenzo[*b*]fluorene monomers [4], SAR programs aimed at understanding the emergent properties of dimeric diazofluorenes require a monomeric control with a distinct topology. IPK is the only well-characterized monomeric diazobenzo[*a*]fluorene, providing a critical topological variable that kinamycin C or lomaiviticin C (both benzo[*b*] monomers) cannot supply [4]. Procurement of IPK alongside kinamycin monomers enables the systematic dissection of both topology and dimerization effects on DSB induction and cytotoxicity.

Anticancer Phenotypic Screening: IPK as a Non-Topoisomerase II DNA-Damaging Agent with Defined Potency

With IC50 values of 5.8 µM (CHO) and 6.4 µM (K562) [1], IPK offers a defined potency benchmark for phenotypic anticancer screening libraries. Unlike etoposide (IC50 = 1.4 µM, topoisomerase II poison) [1], IPK's cytotoxicity is driven by diazonium ion electrophilicity rather than topoisomerase poisoning, making it valuable for identifying cancer cell lines with differential sensitivity to non-canonical DNA-damage pathways. IPK's 2.3-fold greater potency over prekinamycin [1][5] further justifies its selection when screening programs demand the most potent monomeric diazofluorene comparator.

Antibacterial Natural Product Discovery: IPK Scaffold as a Broad-Spectrum Starting Point

The IPK derivative prefluostatin (2) demonstrated moderate antibacterial activity against both Gram-positive (*B. subtilis*, *S. aureus*) and Gram-negative (*E. coli*) bacteria, as well as antifungal activity against *M. miehei*, at 20 µg/disk in agar diffusion assays [6]. This contrasts with the complete inactivity of co-isolated urauchimycins at higher loadings [6]. For natural product discovery groups building focused libraries of diazofluorene congeners, the IPK scaffold provides a validated starting point with measurable, broad-spectrum antimicrobial activity that can be optimized through semisynthetic derivatization.

Application
Selection Property
Validation Focus
DNA-damage mechanism studies
Electrophilic activation context
Azo-coupling pathway interpretation
Diazofluorene SAR topology studies
Benzo[a] topology control
Dimerization endpoint review
Cell-model endpoint screening
Non-topoisomerase II mechanism context
Cell-line sensitivity profiling
Antimicrobial screening studies
Scaffold-derived activity context
Strain-panel endpoint review
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